molecular formula C18H13F3N4OS B2508323 (Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1259226-51-1

(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No. B2508323
M. Wt: 390.38
InChI Key: BBMYYBNTKYPEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide” is a chemical compound with the molecular formula C18H13F3N4OS and a molecular weight of 390.381. It is not intended for human or veterinary use and is available for research use only1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. For a detailed synthesis procedure, it’s recommended to refer to the original research papers or patents.



Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. Unfortunately, I couldn’t find specific information on the molecular structure of this compound.



Chemical Reactions Analysis

The chemical reactions involving this compound could not be found in the available resources. Typically, such information can be found in the scientific literature, particularly in articles focusing on the compound’s synthesis or its use in various chemical reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume2. Unfortunately, I couldn’t find specific information on these properties for this compound.


Scientific Research Applications

Antimicrobial Activity

Compounds incorporating elements of the given chemical structure have been synthesized and evaluated for antimicrobial activity. For instance, the synthesis of new heterocycles incorporating an antipyrine moiety, which shares some structural similarities with the compound , has demonstrated antimicrobial properties. These synthesized compounds were tested and showed effectiveness as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

Anticancer Evaluation

The synthesis of new hydrazone derivatives of 2,6-dimethylimidazo[2,1-b][1,3,4]thiadiazole-5-carbohydrazide, which is structurally related to the compound , has been carried out to evaluate their anticancer properties. The synthesized compounds were subjected to in vitro cytotoxicity assays, showing significant potential against various cancer cell lines, highlighting their therapeutic potential in cancer treatment (Terzioğlu & Gürsoy, 2003).

Antitumor Activity

Research into imidazole derivatives, including those similar to the target compound, has led to the synthesis of compounds with noted antitumor activities. These compounds have been utilized in chemotherapy for various cancers, showcasing the potential of such chemical structures in developing antitumor agents (Iradyan, Iradyan, Stepanyan, Arsenyan, & Garibdzhanyan, 2001).

Heterocyclic Synthesis

The compound's structure is conducive to the synthesis of various heterocyclic compounds, which are pivotal in pharmaceutical research and development. For example, enaminones have been used as building blocks in heterocyclic preparations to synthesize novel pyrazoles, pyrazolo[3,4-d]pyridazines, and other complex heterocycles, demonstrating the versatility and applicability of such structures in creating pharmacologically relevant compounds (Gomha & Abdel‐Aziz, 2012).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and dangers during handling and use. This information is typically provided in the compound’s Material Safety Data Sheet (MSDS). Unfortunately, I couldn’t find specific safety and hazard information for this compound.


Future Directions

The future directions for research on this compound could not be found in the available resources. Typically, such information can be found in the conclusion or future work sections of research papers, reviews, or patents involving the compound.


properties

IUPAC Name

(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N4OS/c1-10-9-25-15(11(2)23-17(25)27-10)7-12(8-22)16(26)24-14-6-4-3-5-13(14)18(19,20)21/h3-7,9H,1-2H3,(H,24,26)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMYYBNTKYPEQM-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=C(N=C2S1)C)/C=C(/C#N)\C(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide

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